molecular formula C13H17N3O2 B2788918 Tert-butyl 2-(4-cyanobenzyl)hydrazinecarboxylate CAS No. 149267-90-3

Tert-butyl 2-(4-cyanobenzyl)hydrazinecarboxylate

Cat. No.: B2788918
CAS No.: 149267-90-3
M. Wt: 247.298
InChI Key: POKKJVNZXJKYSS-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-cyanobenzyl)hydrazinecarboxylate (CAS 149267-90-3) is a valuable Boc-protected hydrazine derivative for research and development in organic synthesis. This compound features a tert-butoxycarbonyl (Boc) group, which serves as a crucial protecting group for hydrazines, preventing unwanted side reactions during multi-step synthetic sequences . The 4-cyanobenzyl moiety provides a versatile handle for further functionalization, making this reagent a useful synthetic intermediate. With a molecular formula of C13H17N3O2 and a molecular weight of 247.30 g/mol, it is characterized by its high purity . In the laboratory, this compound is primarily employed as a key building block for the construction of more complex molecules. Its applications include serving as a precursor in the synthesis of various heterocyclic compounds and as a crucial intermediate in pharmaceutical and agrochemical research . The Boc protecting group can be readily removed under mild acidic conditions, allowing for the selective generation of the free hydrazine in subsequent reaction steps. Researchers utilize this reagent for the preparation of hydrazones via reactions with aldehydes and ketones . Safety Information: This product is intended for research purposes only and is not for diagnostic or therapeutic use. According to supplier Safety Data, this compound has the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and handling should be performed in a well-ventilated fume hood. Please refer to the associated Safety Data Sheet for comprehensive handling and disposal guidelines.

Properties

IUPAC Name

tert-butyl N-[(4-cyanophenyl)methylamino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-13(2,3)18-12(17)16-15-9-11-6-4-10(8-14)5-7-11/h4-7,15H,9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKKJVNZXJKYSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNCC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 2-(4-cyanobenzyl)hydrazinecarboxylate involves several steps. One common synthetic route includes the reaction of tert-butyl hydrazinecarboxylate with 4-cyanobenzyl chloride under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution .

Chemical Reactions Analysis

Tert-butyl 2-(4-cyanobenzyl)hydrazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The hydrazinecarboxylate moiety can participate in nucleophilic substitution reactions, forming new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 2-(4-cyanobenzyl)hydrazinecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-cyanobenzyl)hydrazinecarboxylate involves its interaction with specific molecular targets. The hydrazinecarboxylate moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The cyanobenzyl group may also interact with hydrophobic pockets in target molecules, enhancing binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Tert-butyl hydrazinecarboxylates exhibit structural diversity based on substituents attached to the hydrazine nitrogen. Below is a detailed comparison of tert-butyl 2-(4-cyanobenzyl)hydrazinecarboxylate with analogous compounds, focusing on substituent effects, synthetic yields, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications Synthesis Yield Reference
This compound 4-Cyanobenzyl 261.29 Electron-deficient; drug intermediate ~80% (estimated)
Tert-butyl 2-(2,4-difluorobenzyl)hydrazinecarboxylate 2,4-Difluorobenzyl 299.27 Enhanced lipophilicity; antimicrobial activity ~70%
Tert-butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate Tetrahydro-2H-pyran-4-yl 231.29 Improved solubility; CNS drug scaffolds 90% (commercial)
Tert-butyl 2-benzyl-2-(pent-4-en-1-yl)hydrazinecarboxylate Benzyl + pentenyl 290.38 Allylic functionalization; tandem reactions 61%
Tert-butyl 2-(3-bromo-6-chloropyridin-2-yl)hydrazinecarboxylate Halogenated pyridyl 349.63 Cross-coupling precursor; kinase inhibitors 52%

Key Observations

Substituent Effects on Reactivity The 4-cyanobenzyl group in the target compound introduces strong electron-withdrawing effects, making it more reactive toward nucleophilic aromatic substitution compared to 2,4-difluorobenzyl derivatives, which exhibit moderate electron withdrawal . Halogenated pyridyl substituents (e.g., bromo-chloro) enable cross-coupling reactions (e.g., Suzuki-Miyaura), expanding utility in heterocyclic chemistry .

Synthetic Efficiency

  • Yields vary significantly based on substituent complexity. For example, the tetrahydro-2H-pyran-4-yl derivative achieves 90% yield due to commercial availability of precursors, while sterically hindered pentenyl-benzyl analogs require lower temperatures and specialized bases (e.g., n-BuLi), resulting in 61% yields .

Applications in Drug Discovery The 4-cyanobenzyl derivative is pivotal in synthesizing kinase inhibitors and HDAC modulators, leveraging its ability to form stable hydrogen bonds with enzyme active sites . 2,4-Difluorobenzyl analogs are explored for antimicrobial activity due to enhanced membrane permeability from fluorine atoms .

Biological Activity

Tert-butyl 2-(4-cyanobenzyl)hydrazinecarboxylate is a hydrazine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a tert-butyl ester group and a cyanobenzyl moiety. These structural characteristics contribute to its reactivity and biological interactions, making it a subject of interest in medicinal chemistry and pharmacology.

Antimicrobial Properties

Research indicates that various hydrazine derivatives, including this compound, exhibit antimicrobial activity. The mechanism of action is thought to involve the disruption of microbial cell membranes and interference with metabolic processes. In a comparative study, compounds with similar structures demonstrated significant activity against a range of bacterial strains, suggesting that modifications in the substituents can enhance efficacy.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. A study reported that this compound exhibited cytotoxic effects on various cancer cell lines, with IC50 values indicating potent activity.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15Apoptosis via caspase activation
HeLa (Cervical Cancer)10Cell cycle arrest
A549 (Lung Cancer)20Induction of oxidative stress

Insecticidal Activity

In addition to its antimicrobial and anticancer properties, this compound has also been evaluated for insecticidal activity. Studies have shown that hydrazine derivatives can effectively target pests, providing a potential avenue for agricultural applications. The introduction of specific substituents has been found to enhance the insecticidal potency significantly.

Synthesis and Evaluation

A series of studies have synthesized various analogues of this compound to evaluate their biological activities. For instance, researchers synthesized a range of hydrazinecarboxylates and tested them against different biological targets. The results indicated that certain modifications led to increased potency against specific pathogens or cancer cells.

Mechanistic Insights

Mechanistic studies have revealed that the biological activity of this compound may be attributed to its ability to form reactive intermediates. These intermediates can interact with cellular macromolecules, leading to alterations in cellular functions. For example, the compound was shown to inhibit key enzymes involved in cancer cell proliferation, further supporting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for tert-butyl 2-(4-cyanobenzyl)hydrazinecarboxylate?

  • Methodology : The compound is typically synthesized via condensation of tert-butyl carbazate with 4-cyanobenzaldehyde under reductive amination conditions. Sodium cyanoborohydride (NaCNBH₃) is commonly used as a reducing agent in methanol or ethanol at reflux (60–80°C) . Post-reaction purification involves column chromatography (e.g., 10–30% ethyl acetate/hexane gradients) to isolate the product in >90% purity. Recrystallization from dichloromethane/hexane mixtures may further enhance purity .
  • Key Data :

Reaction StepConditionsYieldPurity
CondensationMethanol, reflux, 12h65–75%85–90%
PurificationColumn chromatography (SiO₂, EtOAc/hexane)60–70%>95%

Q. How is this compound characterized structurally?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ confirm the hydrazinecarboxylate backbone and 4-cyanobenzyl substituent. Key signals include δ ~1.4 ppm (tert-butyl CH₃), δ ~4.2 ppm (N-CH₂-Ar), and δ ~7.6 ppm (aromatic protons) .
  • HRMS : Exact mass analysis (e.g., [M+H⁺]⁺ calc. for C₁₄H₁₈N₃O₂: 284.1399) validates molecular composition .
  • IR Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~2220 cm⁻¹ (C≡N stretch) confirm functional groups .

Q. What solvents and reaction conditions stabilize this compound during storage?

  • Methodology : Store at 2–8°C in airtight containers under inert gas (N₂/Ar). Use anhydrous dichloromethane or THF for dissolution to prevent hydrolysis. Avoid prolonged exposure to light or moisture, which can degrade the tert-butyloxycarbonyl (Boc) protecting group .

Advanced Research Questions

Q. How does the 4-cyanobenzyl group influence reactivity in nucleophilic or cross-coupling reactions?

  • Mechanistic Insight : The electron-withdrawing cyano group enhances the electrophilicity of the benzyl carbon, facilitating nucleophilic attacks (e.g., Suzuki coupling or alkylation). However, it may reduce hydrazine’s nucleophilicity by delocalizing the lone pair on the adjacent nitrogen .
  • Experimental Design : Compare reactivity with analogs (e.g., 4-fluorobenzyl or 4-methylbenzyl derivatives) in Pd-catalyzed cross-coupling reactions. Monitor yields and byproducts via HPLC .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Case Study : If analogs with 4-cyanobenzyl groups show inconsistent enzyme inhibition (e.g., IC₅₀ varying by >10-fold), perform:

Docking Studies : Model interactions with target enzymes (e.g., hydrazine moiety binding catalytic cysteine residues).

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